molecular formula C16H23NO3 B13196668 tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate

tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate

Katalognummer: B13196668
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: CKAUQQKFIPAIRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a 4-methylphenyl group, and a 4-oxobutyl group attached to the carbamate structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate typically involves the reaction of 4-methylbenzyl chloride with tert-butyl carbamate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the 4-methylphenyl group is replaced by other substituents[][3].

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl N-(4-methylphenyl)carbamate
  • tert-Butyl N-(4-ethynylphenyl)carbamate
  • tert-Butyl N-(4-formylbenzyl)carbamate

Uniqueness

tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate is unique due to the presence of the 4-oxobutyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

tert-butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate

InChI

InChI=1S/C16H23NO3/c1-12-7-9-13(10-8-12)14(18)6-5-11-17-15(19)20-16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)

InChI-Schlüssel

CKAUQQKFIPAIRC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CCCNC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.